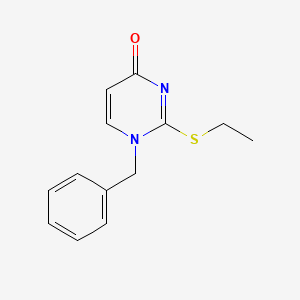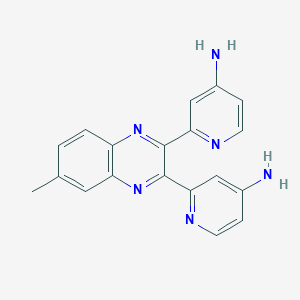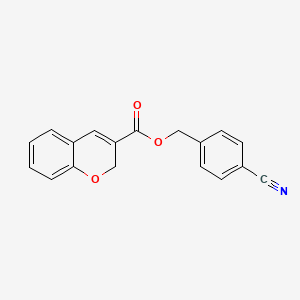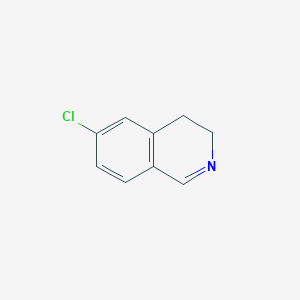![molecular formula C20H14BrN B12927412 Acridine, 9-[4-(bromomethyl)phenyl]- CAS No. 183170-02-7](/img/structure/B12927412.png)
Acridine, 9-[4-(bromomethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-(Bromomethyl)phenyl)acridine: is a compound belonging to the acridine family, characterized by a bromomethyl group attached to the phenyl ring at the 4-position. Acridine derivatives are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities . The unique planar structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-(Bromomethyl)phenyl)acridine typically involves the bromination of 9-phenylacridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of 9-(4-(Bromomethyl)phenyl)acridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in 9-(4-(Bromomethyl)phenyl)acridine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic medium are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers are formed.
Oxidation Products: Aldehydes or carboxylic acids are the major products of oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry: 9-(4-(Bromomethyl)phenyl)acridine is used as a building block in the synthesis of more complex acridine derivatives. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology and Medicine: The compound exhibits significant biological activity, including anticancer and antimicrobial properties. It is used in the development of new therapeutic agents targeting cancer cells and microbial infections .
Industry: In the industrial sector, 9-(4-(Bromomethyl)phenyl)acridine is used in the production of dyes, pigments, and fluorescent materials. Its unique chemical properties make it suitable for applications in material sciences and photophysics .
Mecanismo De Acción
The mechanism of action of 9-(4-(Bromomethyl)phenyl)acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also inhibits topoisomerase enzymes, which are essential for DNA unwinding and replication . These interactions lead to the cytotoxic effects observed in cancer cells .
Comparación Con Compuestos Similares
9-Phenylacridine: Lacks the bromomethyl group but shares the acridine core structure.
9-(Bromomethyl)acridine: Similar structure but without the phenyl ring substitution.
Amsacrine: An acridine derivative used as an anticancer agent, known for its DNA intercalating properties.
Uniqueness: 9-(4-(Bromomethyl)phenyl)acridine is unique due to the presence of both the bromomethyl group and the phenyl ring, which enhance its reactivity and biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogues .
Propiedades
Número CAS |
183170-02-7 |
|---|---|
Fórmula molecular |
C20H14BrN |
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
9-[4-(bromomethyl)phenyl]acridine |
InChI |
InChI=1S/C20H14BrN/c21-13-14-9-11-15(12-10-14)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-12H,13H2 |
Clave InChI |
NNSHIMQSNARBAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)




![1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12927366.png)
![N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B12927368.png)

![3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12927374.png)





